2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol
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Overview
Description
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a methoxyphenyl group, as well as a phenol ring substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the amino and methoxyphenyl groups. The phenol ring is then functionalized with a benzyloxy group.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Substitution Reactions: The amino group can be introduced through nucleophilic substitution reactions, while the methoxyphenyl group can be added via electrophilic aromatic substitution.
Benzyloxy Group Introduction: The phenol ring can be functionalized with a benzyloxy group through a Williamson ether synthesis, which involves the reaction of phenol with benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding. It could be explored for its therapeutic potential in treating diseases like cancer or infections.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)phenol: Lacks the benzyloxy group, which may affect its solubility and biological activity.
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-methoxyphenol: Contains a methoxy group instead of a benzyloxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both the benzyloxy and methoxyphenyl groups in 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-(benzyloxy)phenol provides a unique combination of electronic and steric properties, which can influence its chemical reactivity and biological activity in ways that similar compounds cannot.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-29-22-10-6-5-9-18(22)20-14-26-24(25)27-23(20)19-12-11-17(13-21(19)28)30-15-16-7-3-2-4-8-16/h2-14,28H,15H2,1H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDENPZLARXOFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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